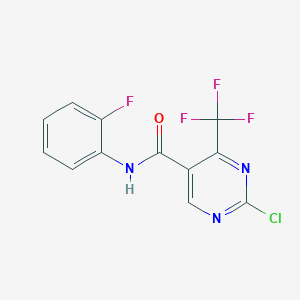
2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Descripción general
Descripción
2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death and tumor regression.
Biochemical and physiological effects:
In addition to its anti-cancer effects, 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide has also been shown to modulate immune cell function, particularly in the context of B cell signaling. Specifically, 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide has been shown to inhibit B cell receptor signaling, which is critical for the activation and proliferation of B cells. This effect may have implications for the treatment of autoimmune diseases, where B cell activation plays a key role.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide as a research tool is its selectivity for BTK, which allows for the specific targeting of this protein kinase in cellular and animal models. However, one limitation of 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Direcciones Futuras
There are several potential future directions for the development and application of 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide in cancer research. These include:
1. Combination therapy: 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide may be used in combination with other targeted therapies or chemotherapy to enhance its anti-cancer effects.
2. Biomarker identification: The identification of biomarkers that predict response to 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide may help to identify patients who are most likely to benefit from this therapy.
3. Resistance mechanisms: Understanding the mechanisms of resistance to 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide may help to develop strategies to overcome this resistance and improve treatment outcomes.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide in various types of cancer.
In conclusion, 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide is a promising small molecule inhibitor that has shown significant potential in preclinical studies for the treatment of various types of cancer. Its selective targeting of BTK and modulation of immune cell function make it a valuable tool for cancer research, and further studies are needed to fully understand its potential in the clinic.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways involved in cell survival and proliferation.
Propiedades
IUPAC Name |
2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4N3O/c13-11-18-5-6(9(20-11)12(15,16)17)10(21)19-8-4-2-1-3-7(8)14/h1-5H,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOYRONLNGXTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




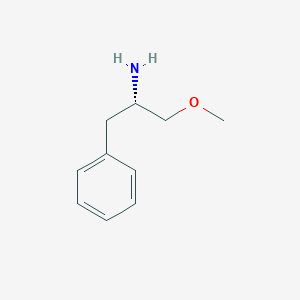
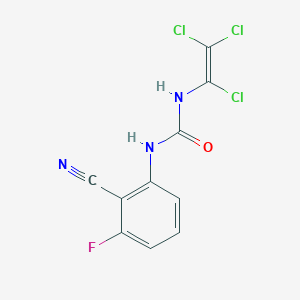
![1-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]-N-phenylmethanimine oxide](/img/structure/B3042564.png)
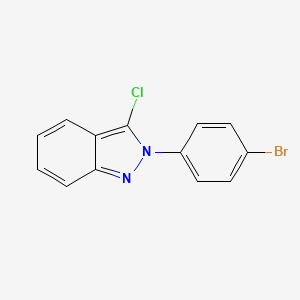
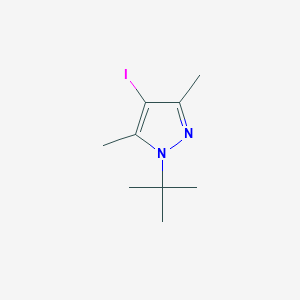
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B3042569.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B3042571.png)
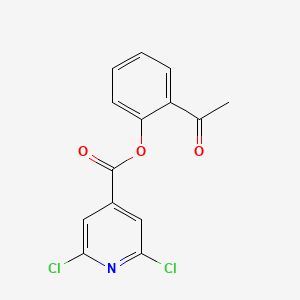
![N1-[3,5-di(trifluoromethyl)phenyl]-6-chlorohexanamide](/img/structure/B3042574.png)
![2-[(2-Amino-2-hydroxyiminoethyl)thio]pyridinium-1-olate](/img/structure/B3042578.png)
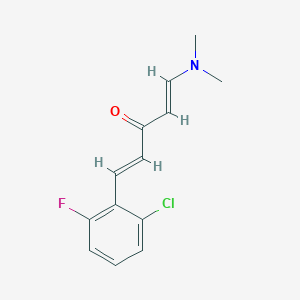
![4-[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-Yl)Sulfonyl]Morpholine](/img/structure/B3042580.png)
![N4-[3,5-di(trifluoromethyl)phenyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide](/img/structure/B3042581.png)